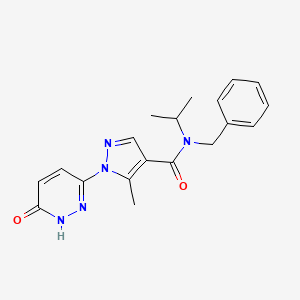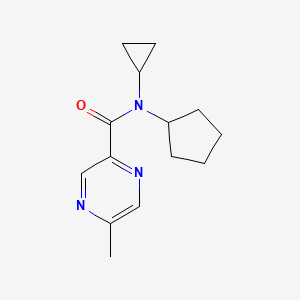![molecular formula C20H19ClN6S B7547850 6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine](/img/structure/B7547850.png)
6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine, also known as SCH 23390, is a highly selective dopamine D1 receptor antagonist. It is widely used in scientific research to understand the role of dopamine in various physiological and pathological conditions.
作用機序
6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine 23390 is a highly selective dopamine D1 receptor antagonist. It binds to the D1 receptor and blocks the action of dopamine. This results in a decrease in the activity of the dopaminergic system, which is responsible for the regulation of locomotor activity, reward, and motivation.
Biochemical and Physiological Effects:
This compound 23390 has several biochemical and physiological effects. It has been shown to decrease locomotor activity, reduce the rewarding effects of drugs of abuse, and decrease motivation. It has also been shown to decrease the release of dopamine in the striatum and prefrontal cortex.
実験室実験の利点と制限
6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine 23390 has several advantages for lab experiments. It is highly selective for the dopamine D1 receptor and does not bind to other receptors. This makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, it also has some limitations. It has a short half-life and needs to be administered frequently. It can also produce side effects, such as sedation and hypothermia.
将来の方向性
There are several future directions for the use of 6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine 23390 in scientific research. One direction is to investigate the role of dopamine in the regulation of social behavior. Another direction is to investigate the role of dopamine in the regulation of circadian rhythms. Additionally, this compound 23390 can be used to study the effects of dopamine in the regulation of appetite and food intake. Finally, it can be used to investigate the role of dopamine in the regulation of sleep.
合成法
6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine 23390 can be synthesized by several methods, including the reaction of 1-(2-bromoethyl)-4-(2-cyanophenyl)piperazine with 5-(3-chlorophenyl)-2-thienylmethylamine, followed by the reaction with 6-chloropurine. Alternatively, it can be synthesized by the reaction of 5-(3-chlorophenyl)-2-thienylmethylamine with 6-(4-bromophenyl)purine, followed by the reaction with 1-(2-cyanophenyl)-4-(4-piperidinyl)piperazine.
科学的研究の応用
6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine 23390 is widely used in scientific research to investigate the role of dopamine in various physiological and pathological conditions. It has been used to study the effects of dopamine on the regulation of locomotor activity, reward, and motivation. It has also been used to study the role of dopamine in drug addiction, schizophrenia, and Parkinson's disease.
特性
IUPAC Name |
6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6S/c21-15-3-1-2-14(10-15)17-5-4-16(28-17)11-26-6-8-27(9-7-26)20-18-19(23-12-22-18)24-13-25-20/h1-5,10,12-13H,6-9,11H2,(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPBLJKSMRUMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(S2)C3=CC(=CC=C3)Cl)C4=NC=NC5=C4NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]acetamide](/img/structure/B7547767.png)

![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B7547789.png)
![N-[3-(4-tert-butylphenoxy)propyl]-N-cyclopropylpyridine-3-sulfonamide](/img/structure/B7547797.png)
![3-[(2-Phenylphenyl)sulfonylamino]benzoic acid](/img/structure/B7547798.png)
![1-(3-Methylsulfonylphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B7547824.png)
![N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]acetamide](/img/structure/B7547828.png)

![Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7547835.png)



![N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7547871.png)
